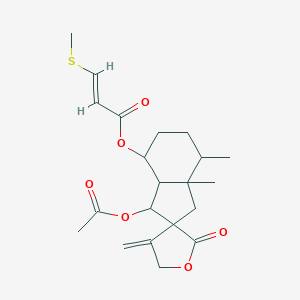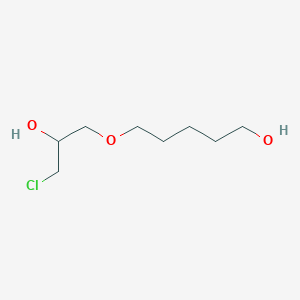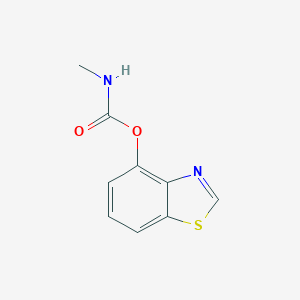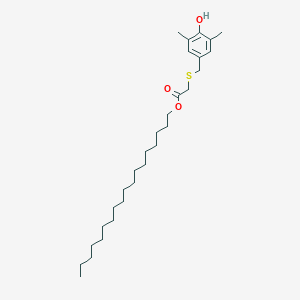
Octadecyl (((4-hydroxy-3,5-dimethylphenyl)methyl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecyl (((4-hydroxy-3,5-dimethylphenyl)methyl)thio)acetate is an important compound that has gained significant attention in the scientific community due to its various applications. This compound is known for its unique properties that make it an essential component in many research studies.
Mecanismo De Acción
The mechanism of action of octadecyl (((4-hydroxy-3,5-dimethylphenyl)methyl)thio)acetate involves its interaction with the hydrophobic regions of biomolecules. This compound is known for its ability to bind to nonpolar molecules, which makes it an excellent reagent for the analysis of lipids and proteins. Octadecyl (((4-hydroxy-3,5-dimethylphenyl)methyl)thio)acetate is also known to interact with the hydrophobic regions of cell membranes, which can affect the membrane fluidity and permeability.
Efectos Bioquímicos Y Fisiológicos
Octadecyl (((4-hydroxy-3,5-dimethylphenyl)methyl)thio)acetate has various biochemical and physiological effects. This compound is known to affect the fluidity and permeability of cell membranes, which can impact cell signaling and transport processes. Octadecyl (((4-hydroxy-3,5-dimethylphenyl)methyl)thio)acetate is also known to interact with lipids and proteins, which can affect their structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Octadecyl (((4-hydroxy-3,5-dimethylphenyl)methyl)thio)acetate has several advantages for lab experiments. This compound is widely available and relatively inexpensive. It is also stable and can be stored for extended periods without degradation. However, octadecyl (((4-hydroxy-3,5-dimethylphenyl)methyl)thio)acetate has some limitations. This compound can interact with other compounds in the sample, which can affect the results of the analysis. It is also known to cause interference in some analytical techniques.
Direcciones Futuras
There are several future directions for the research of octadecyl (((4-hydroxy-3,5-dimethylphenyl)methyl)thio)acetate. One potential area of research is the development of new synthesis methods that can improve the yield and purity of this compound. Another area of research is the exploration of its potential applications in drug delivery systems. Octadecyl (((4-hydroxy-3,5-dimethylphenyl)methyl)thio)acetate has also shown potential as a biosensor for the detection of various biomolecules. Further research is needed to explore these and other potential applications of this compound.
Conclusion:
Octadecyl (((4-hydroxy-3,5-dimethylphenyl)methyl)thio)acetate is an important compound that has various applications in scientific research. Its unique properties make it an essential component in many studies, particularly in the field of biochemistry and molecular biology. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of octadecyl (((4-hydroxy-3,5-dimethylphenyl)methyl)thio)acetate have been discussed in this paper. Further research is needed to explore its potential applications in drug delivery systems and biosensors.
Métodos De Síntesis
The synthesis of octadecyl (((4-hydroxy-3,5-dimethylphenyl)methyl)thio)acetate involves the reaction of 4-hydroxy-3,5-dimethylbenzyl chloride with sodium sulfide to form 4-hydroxy-3,5-dimethylphenylmethyl sulfide. This intermediate is then reacted with chloroacetic acid to form octadecyl (((4-hydroxy-3,5-dimethylphenyl)methyl)thio)acetate. The yield of this synthesis method is approximately 65%.
Aplicaciones Científicas De Investigación
Octadecyl (((4-hydroxy-3,5-dimethylphenyl)methyl)thio)acetate has various scientific research applications. This compound is widely used in the field of biochemistry and molecular biology. It is used as a reagent for the analysis of lipids, proteins, and nucleic acids. Octadecyl (((4-hydroxy-3,5-dimethylphenyl)methyl)thio)acetate is also used as a stationary phase in high-performance liquid chromatography (HPLC) for the separation and purification of various compounds.
Propiedades
Número CAS |
16545-53-2 |
|---|---|
Nombre del producto |
Octadecyl (((4-hydroxy-3,5-dimethylphenyl)methyl)thio)acetate |
Fórmula molecular |
C29H50O3S |
Peso molecular |
478.8 g/mol |
Nombre IUPAC |
octadecyl 2-[(4-hydroxy-3,5-dimethylphenyl)methylsulfanyl]acetate |
InChI |
InChI=1S/C29H50O3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-32-28(30)24-33-23-27-21-25(2)29(31)26(3)22-27/h21-22,31H,4-20,23-24H2,1-3H3 |
Clave InChI |
IXVLEAZXSJJKFR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CSCC1=CC(=C(C(=C1)C)O)C |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)CSCC1=CC(=C(C(=C1)C)O)C |
Otros números CAS |
16545-53-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



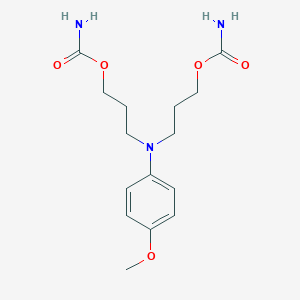
![1-Chlorosulfonyl-3-methyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B96268.png)
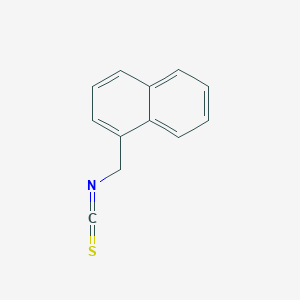
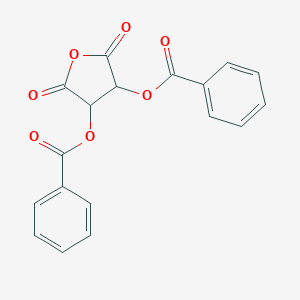
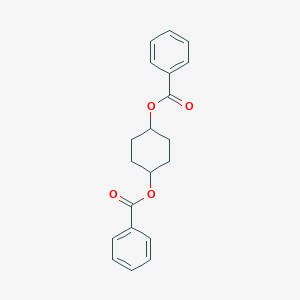
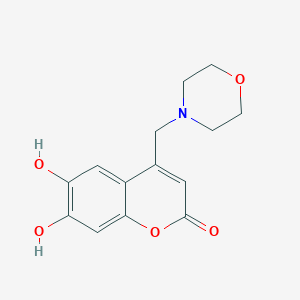
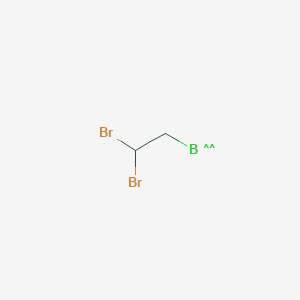

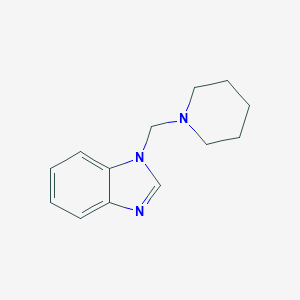
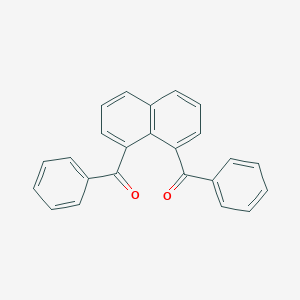
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B96288.png)
